molecular formula C11H14FN3O B11731174 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine

Cat. No.: B11731174
M. Wt: 223.25 g/mol
InChI Key: ZNDUEVLIQMTZCW-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine is a synthetic organic compound that features a unique combination of a pyrazole ring and a furan ring

Preparation Methods

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling of the pyrazole and furan rings: This final step involves the reaction of the fluoroethyl-substituted pyrazole with a furan derivative under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using reagents such as sodium azide or thiolates.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the specific target and context. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and others.

Comparison with Similar Compounds

Similar compounds to {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine include other pyrazole and furan derivatives. These compounds may share some structural features but differ in their specific substituents and functional groups. For example:

    Pyrazole derivatives: Compounds such as 1-(2-chloroethyl)-1H-pyrazole and 1-(2-bromoethyl)-1H-pyrazole.

    Furan derivatives: Compounds such as 2-(furan-2-yl)ethanamine and 2-(furan-2-yl)ethylamine.

The uniqueness of this compound lies in its specific combination of a fluoroethyl group and the presence of both pyrazole and furan rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C11H14FN3O

Molecular Weight

223.25 g/mol

IUPAC Name

1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-(furan-2-ylmethyl)methanamine

InChI

InChI=1S/C11H14FN3O/c12-4-6-15-5-3-10(14-15)8-13-9-11-2-1-7-16-11/h1-3,5,7,13H,4,6,8-9H2

InChI Key

ZNDUEVLIQMTZCW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=NN(C=C2)CCF

Origin of Product

United States

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